molecular formula C9H10BrNO2 B12961435 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid

2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid

Cat. No.: B12961435
M. Wt: 244.08 g/mol
InChI Key: HXFHXGNQEXHIGL-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is a brominated pyridine derivative featuring a methylpropanoic acid moiety at the 2-position of the pyridine ring and a bromine atom at the 3-position. Such compounds are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their versatility in further derivatization .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)7-6(10)4-3-5-11-7/h3-5H,1-2H3,(H,12,13)

InChI Key

HXFHXGNQEXHIGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-3-Bromopyridine

The preparation of 2-methyl-3-bromopyridine is well-documented in Chinese patent CN105198802A and CN104945313A, which describe an industrially scalable, high-yielding method with mild reaction conditions.

Stepwise Procedure:

Step Reagents & Conditions Description Yield (%)
1 Diethyl malonate + alkali metal (Na or K) at 90-120°C Formation of diethyl malonate salt, followed by dropwise addition of 2-chloro-3-nitropyridine in toluene, condensation reaction, and acid-catalyzed decarboxylation to yield 2-methyl-3-nitropyridine 95
2 2-Methyl-3-nitropyridine + Pd/C catalyst + methanol + H2 (0.5 MPa) at 20-40°C Hydrogenation reduction to 2-methyl-3-aminopyridine, followed by filtration and concentration 95-97
3 2-Methyl-3-aminopyridine + 48% HBr + bromine + sodium nitrite + pH adjustment (alkaline) at -10 to 0°C Formation of salt, bromination, diazotization, extraction, drying, and concentration to obtain 2-methyl-3-bromopyridine 95

Key Notes:

  • The molar ratio of diethyl malonate:alkali metal:2-chloro-3-nitropyridine is approximately 5-6:1.1-1.3:1.
  • The hydrogenation step is conducted in an autoclave under mild temperature and pressure to ensure complete reduction.
  • The bromination and diazotization steps are carefully temperature-controlled to avoid side reactions.
  • The overall process is suitable for industrial scale due to high yield, low cost of raw materials, and simple post-processing.

Functionalization to 2-(3-Bromopyridin-2-yl)-2-methylpropanoic Acid

While direct literature on the exact preparation of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is limited, the synthesis logically proceeds by introducing the 2-methylpropanoic acid moiety onto the bromopyridine ring, typically via a carboxylation or alkylation reaction.

A plausible approach involves:

  • Using 2-methyl-3-bromopyridine as the aromatic substrate.
  • Employing a suitable organometallic reagent (e.g., a Grignard or organolithium reagent) to introduce the 2-methylpropanoic acid side chain.
  • Oxidation or hydrolysis steps to convert the side chain into the carboxylic acid functionality.

This approach aligns with general synthetic organic chemistry principles for functionalizing pyridine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Core Variations
  • 2-(3-Bromophenyl)-2-methylpropanoic Acid (C₁₀H₁₁BrO₂): Structure: Replaces the pyridine ring with a benzene ring, retaining the 3-bromo and 2-methylpropanoic acid substituents. Applications: Used as a pharmaceutical intermediate, similar to pyridine-based analogs, but with distinct electronic properties affecting binding interactions .
  • Ethyl 2-((3-Bromopyridin-4-yl)thio)-2-methylpropanoate (C₁₂H₁₄BrNO₂S): Structure: Features a thioether linkage at the pyridine 4-position and an ethyl ester instead of a carboxylic acid. Properties: The thioether and ester groups enhance lipophilicity, making it more suitable as a prodrug or synthetic precursor. The bromine at pyridine 3-position may sterically hinder certain reactions . Applications: Serves as a versatile intermediate for further functionalization, particularly in drug discovery .
Substituent Position and Functional Group Effects
  • 2-Bromo-3-methylpyridine (C₆H₆BrN): Structure: Lacks the methylpropanoic acid group but shares the 3-bromo and 2-methyl substitution pattern on pyridine. Properties: Higher volatility (bp: ~200°C) and lower molecular weight (172.02 g/mol) compared to the target compound. Reactivity centers on bromine displacement for cross-coupling reactions . Applications: Primarily a building block for heterocyclic synthesis, lacking the carboxylic acid’s ionizable group .
  • 3-Bromo-2-methylpropanoic Acid (C₄H₇BrO₂): Structure: An aliphatic brominated carboxylic acid without an aromatic system. Properties: Higher water solubility due to the absence of a hydrophobic aromatic ring. Molecular weight: 167.01 g/mol, with a lower boiling point (48–49°C) . Applications: Used in peptide synthesis and as a reactive intermediate, contrasting with the pyridine analog’s role in aromatic systems .
Physicochemical and Crystallographic Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C) Key Structural Features
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid C₉H₁₀BrNO₂ 244.09 Moderate in organic solvents N/A Pyridine core, H-bonding via COOH
2-(3-Bromophenyl)-2-methylpropanoic acid C₁₀H₁₁BrO₂ 257.10 Low in water, high in organics N/A Benzene core, centrosymmetric dimers
2-Bromo-2-methylpropanoic acid C₄H₇BrO₂ 167.01 Soluble in alcohol, ether 48–49 Aliphatic, no aromatic ring

Key Findings :

  • Pyridine-based compounds exhibit stronger hydrogen bonding (e.g., carboxylic acid dimerization) compared to benzene analogs, influencing crystallization and stability .
  • Bromine’s position on the aromatic ring (e.g., pyridine 3 vs. 4) alters steric and electronic profiles, affecting reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .

Biological Activity

2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse and authoritative sources.

  • Molecular Formula : C10H12BrNO2
  • Molecular Weight : 260.11 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid exhibits dual inhibitory effects on fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. These enzymes play critical roles in the metabolism of endocannabinoids and inflammatory processes, respectively.

  • FAAH Inhibition : The compound inhibits FAAH, reducing the hydrolysis of anandamide, a key endocannabinoid, which can lead to enhanced analgesic effects without significant gastrointestinal side effects. The inhibition mechanism is characterized as reversible and mixed-type with a KiK_i value of approximately 0.26 µM .
  • COX Inhibition : Although the compound shows limited direct inhibition of COX enzymes at higher concentrations (10 µM), it selectively inhibits COX-2 when using endocannabinoids as substrates rather than arachidonic acid, indicating its potential for targeted anti-inflammatory therapy .

Biological Activities

The biological activities of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits FAAH and selectively targets COX-2, reducing inflammation .
Analgesic Enhances pain relief through modulation of endocannabinoid levels .
Gastrointestinal Safety Exhibits minimal gastric irritation compared to traditional NSAIDs .

Case Studies

Several studies have investigated the compound's pharmacological properties:

  • Study on Analgesic Activity :
    • A study demonstrated that 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid significantly reduced pain in animal models of visceral nociception without causing ulcerogenic effects, highlighting its therapeutic potential .
  • In Vivo Evaluations :
    • In vivo assessments indicated that the compound produced anti-inflammatory effects comparable to established NSAIDs but with a better safety profile regarding gastrointestinal side effects .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that modifications to the bromopyridine moiety can enhance FAAH inhibition while maintaining COX selectivity, suggesting avenues for further drug development based on this scaffold .

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